molecular formula C23H31N3O3 B2561854 N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide CAS No. 872843-46-4

N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

Cat. No. B2561854
CAS RN: 872843-46-4
M. Wt: 397.519
InChI Key: FJMMRFWYMMZKTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide”, it’s worth noting that indole derivatives and coumarin heterocycles have been synthesized by many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including our compound of interest, have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure may interact with cellular targets involved in cancer progression, making it a promising candidate for further study .

Antimicrobial Activity

Indole-based compounds often exhibit antimicrobial properties. Our compound could be evaluated against bacterial strains, fungi, and other pathogens. Researchers might investigate its mechanism of action, potential synergies with existing antibiotics, and its safety profile .

Neuroprotective Effects

Indoles have been linked to neuroprotection and modulation of neurotransmitter systems. Our compound could be tested for its ability to protect neurons from oxidative stress, inflammation, or excitotoxicity. Such research could contribute to drug development for neurodegenerative diseases .

Anti-inflammatory Potential

Indole derivatives are known to modulate inflammatory pathways. Researchers could explore whether our compound attenuates inflammation by inhibiting specific enzymes or cytokines. Preclinical studies might reveal its efficacy in models of inflammatory diseases .

Metabolic Disorders

Given the compound’s structural features, it could be investigated for its impact on metabolic pathways. Researchers might explore its effects on glucose metabolism, lipid homeostasis, or insulin sensitivity. Insights gained could inform treatments for metabolic disorders like diabetes and obesity .

Chemical Biology and Drug Design

Understanding the compound’s interactions with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Researchers could perform molecular docking studies to predict binding sites and affinity. This information could guide drug design efforts, potentially leading to novel therapeutic agents .

properties

IUPAC Name

N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-4-25(5-2)21(27)16-26-15-19(18-13-9-10-14-20(18)26)22(28)23(29)24(3)17-11-7-6-8-12-17/h9-10,13-15,17H,4-8,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMRFWYMMZKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

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